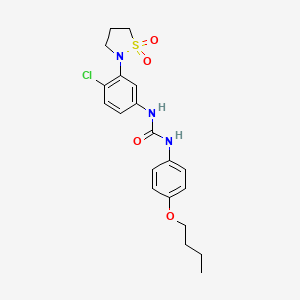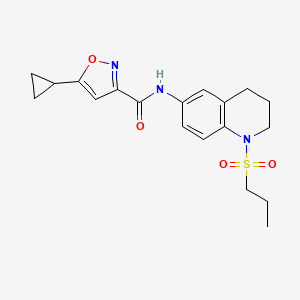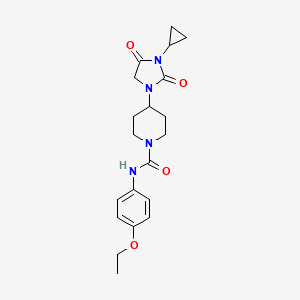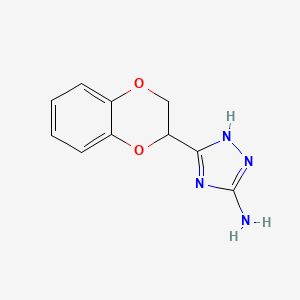
1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BCI-121 is a potent inhibitor of phosphoinositide-dependent kinase 1 (PDK1), a key regulator of the PI3K/Akt/mTOR signaling pathway that plays a critical role in cell growth and survival. Inhibition of PDK1 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, making BCI-121 a promising candidate for cancer therapy.
Scientific Research Applications
Metabolic Effects in Medical Conditions
Research on phenylbutazone, a synthetic pyrazol derivative similar in chemical creativity to urea derivatives, demonstrated its effectiveness in treating acute gouty arthritis. This compound's impact on serum urate levels and its uricosuric effect highlight the potential metabolic applications of related chemical entities in managing conditions like gout and possibly other metabolic disorders (Huffman et al., 1954).
Synthesis of Heterocyclic Compounds
Urea derivatives have been utilized in reactions with bifunctional reagents containing nucleophilic sulfur to form heterocyclic compounds. These reactions, involving the synthesis of thiazolidinones and other heterocycles, underscore the versatility of urea derivatives in organic synthesis and the potential for creating a wide array of biologically active compounds (Reeve & Coley, 1979).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. This application is crucial in industrial settings to prevent material degradation, suggesting that related compounds could offer protective solutions against corrosion in various environments (Mistry et al., 2011).
Anticancer Agents
The development of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against cancer cell lines illustrates the potential of urea derivatives in medicinal chemistry, particularly as anticancer agents. These compounds' ability to inhibit cancer cell proliferation suggests the chemical framework's importance in designing new therapeutics (Jian Feng et al., 2020).
Antioxidant and Anticholinesterase Activities
Novel coumarylthiazole derivatives containing aryl urea/thiourea groups have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with strong antioxidant activities. These findings indicate the potential for developing therapeutic agents for neurodegenerative diseases and conditions requiring antioxidant intervention (Kurt et al., 2015).
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-3-12-28-17-8-5-15(6-9-17)22-20(25)23-16-7-10-18(21)19(14-16)24-11-4-13-29(24,26)27/h5-10,14H,2-4,11-13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIOWDAMWPLWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2840169.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2840170.png)
![Methyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2840171.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840172.png)



![3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate](/img/structure/B2840180.png)

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2840182.png)
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride](/img/structure/B2840183.png)
![1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2840185.png)
![N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide](/img/structure/B2840187.png)
